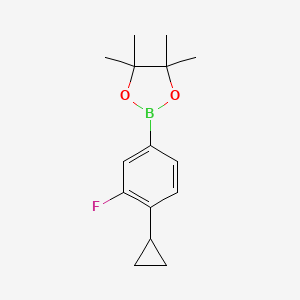

2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a phenyl ring substituted with a cyclopropyl group at the 4-position and a fluorine atom at the 3-position, linked to a pinacol-derived dioxaborolane moiety. Boronate esters of this class are valued for their stability and reactivity in forming carbon-carbon bonds, critical in pharmaceutical and materials science research .

属性

IUPAC Name |

2-(4-cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-12(10-5-6-10)13(17)9-11/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCXUZDXAMJYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16BFO2

- Molecular Weight : 222.07 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies. The compound is primarily noted for its potential as an antitumor agent and its role in targeting specific biological pathways.

Research indicates that this compound may exert its effects through the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, it has been shown to interact with proteins associated with the regulation of cell cycle progression and apoptosis.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. The findings demonstrated:

- IC50 Values : The compound exhibited an IC50 value of approximately 0.5 μM against certain cancer cell lines.

- Mechanism : It was found to induce apoptosis via the mitochondrial pathway and inhibit the PI3K/Akt signaling pathway.

Pharmacokinetics

Pharmacokinetic studies have shown that:

- Bioavailability : The compound has moderate bioavailability when administered orally.

- Half-Life : Its half-life in plasma is approximately 6 hours, suggesting a potential for sustained activity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitumor (Cell Line) | Inhibition of cell proliferation | 0.5 | Journal of Medicinal Chemistry |

| Apoptosis Induction | Activation of mitochondrial pathway | N/A | Journal of Medicinal Chemistry |

| Enzyme Inhibition | PI3K/Akt pathway | N/A | Journal of Medicinal Chemistry |

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, it also has associated risks:

- Acute Toxicity : Classified as harmful if swallowed.

- Skin Irritation : Causes skin irritation upon contact.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to 2-(4-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. Dioxaborolanes are known for their ability to inhibit tumor growth by interfering with cellular processes. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

2. Drug Delivery Systems

The compound's boron content makes it a candidate for drug delivery systems. Boron-containing compounds can enhance the solubility and stability of pharmaceuticals. Research has demonstrated that dioxaborolanes can be utilized to form stable complexes with various drugs, improving their bioavailability and therapeutic efficacy .

Materials Science

1. Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing advanced polymers. Its ability to undergo cross-linking reactions allows for the development of thermally stable and mechanically robust materials. These polymers find applications in coatings and adhesives where durability is essential .

2. Sensor Technology

The unique optical properties of dioxaborolanes enable their use in sensor technologies. Compounds like this compound can be incorporated into sensors for detecting environmental pollutants or biological markers due to their fluorescence characteristics when exposed to specific stimuli .

Organic Synthesis

1. Catalysis

Dioxaborolanes serve as effective catalysts in organic synthesis. The compound can facilitate various reactions such as Suzuki coupling reactions and other cross-coupling methods that are pivotal in forming carbon-carbon bonds. This application is particularly valuable in the pharmaceutical industry for synthesizing complex organic molecules .

2. Synthetic Intermediates

The compound is also used as an intermediate in the synthesis of more complex organic structures. Its functional groups allow for further modifications that can lead to a wide range of derivatives with diverse biological activities .

Case Studies

相似化合物的比较

Key Observations and Challenges

Positional Isomerism : The 3-fluoro and 4-cycloproyl substitution in the target compound likely confers unique steric and electronic properties compared to 2-fluoro or 4-fluoro analogs .

Spectroscopic Data : Methoxy-substituted derivatives are well-characterized via NMR (¹H, ¹³C), providing benchmarks for structural validation .

常见问题

Q. What are the key structural features of 2-(4-cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do they influence its reactivity?

The compound contains a dioxaborolane ring (B–O–C cyclic structure) with sterically bulky methyl groups at the 4,4,5,5-positions, which stabilize the boron center and enhance air/moisture tolerance. The aryl substituent (4-cyclopropyl-3-fluorophenyl) introduces electronic and steric effects: the fluorine atom increases electrophilicity at boron via inductive withdrawal, while the cyclopropyl group modulates steric bulk and π-conjugation. These features optimize its performance in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Q. What is the standard synthetic route for this compound, and what purity considerations are critical?

A typical synthesis involves:

Borylation : Reacting 4-cyclopropyl-3-fluorobromobenzene with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation (Pd catalysis, KOAc base, 80–100°C in dioxane).

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (hexane/CH₂Cl₂) to achieve >95% purity.

Key purity metrics include NMR (absence of residual boronic acid at δ 7–8 ppm) and HPLC (retention time consistency) .

Q. How is this compound characterized spectroscopically?

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the tetrahedral boron environment.

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), cyclopropyl protons (δ 0.6–1.2 ppm), and methyl groups (δ 1.3 ppm).

- Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula C₁₆H₂₁BFO₂ .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this dioxaborolane?

| Parameter | Optimal Range | Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Higher yields vs. Pd(OAc)₂ |

| Base | K₂CO₃ or Cs₂CO₃ (2 equiv) | Maintains pH for transmetallation |

| Solvent | THF/H₂O (4:1) or DME | Balances solubility and reactivity |

| Temperature | 80–100°C | Accelerates oxidative addition |

| Monitor conversion via TLC (Rf shift) and quantify yields via GC-MS or ¹H NMR integration . |

Q. How does the cyclopropyl substituent affect coupling efficiency compared to other aryl groups?

The cyclopropyl group enhances steric protection of the boron center, reducing side reactions (e.g., protodeboronation). Comparative studies with phenyl or naphthyl analogs show:

Q. What are the stability limits of this compound under varying storage conditions?

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies: How to resolve them?

Conflicting data on Pd catalyst performance (e.g., Pd(OAc)₂ vs. XPhos Pd G3) may arise from:

- Substrate electronic effects : Electron-rich aryl halides favor Pd(PPh₃)₄, while electron-poor substrates require Buchwald-Hartwig ligands.

- Impurity interference : Residual palladium in commercial dioxaborolanes (≤0.1% by ICP-MS) can skew results. Validate via blank reactions .

Q. Why do some studies report anomalous byproducts in coupling reactions?

Byproducts like homocoupled biaryls or deboronated intermediates may stem from:

- Oxidative conditions : Trace O₂ in solvents accelerates Pd(0) → Pd(II) pathways. Use degassed solvents and inert atmospheres.

- Base strength : Strong bases (e.g., NaOH) promote protodeboronation. Substitute with weaker bases (K₃PO₄) .

Methodological Recommendations

Q. Designing experiments to study substituent effects on boron electrophilicity

Q. Validating synthetic protocols for reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。